2-Methoxy-3H-purin-6(7H)-one

Tautomerism Physical Organic Chemistry Nucleobase Analog Design

Researchers requiring a 6-oxopurine building block with orthogonal reactivity at the 2-position will find this compound solves the selectivity challenges posed by 2-amino or 2-chloro analogs. The 2-methoxy group serves as a tunable placeholder, enabling unambiguous SAR studies before nucleophilic displacement. - Enables sequential N9-alkylation and 2-position diversification without protecting group manipulation. - Compact fragment profile (MW 166.14, TPSA ~74.2 Ų) fits lead-like library design parameters. - Chromatographically resolved marker for process impurity analysis in guanine derivative syntheses.

Molecular Formula C6H6N4O2
Molecular Weight 166.14 g/mol
Cat. No. B11918351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3H-purin-6(7H)-one
Molecular FormulaC6H6N4O2
Molecular Weight166.14 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C(=O)N1)NC=N2
InChIInChI=1S/C6H6N4O2/c1-12-6-9-4-3(5(11)10-6)7-2-8-4/h2H,1H3,(H2,7,8,9,10,11)
InChIKeyQMZOHQZACFFXMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-3H-purin-6(7H)-one: Procurement-Grade Overview


2-Methoxy-3H-purin-6(7H)-one (CAS 906514-42-9) is a heterocyclic purine derivative characterized by a methoxy substituent at the 2-position and a carbonyl group at the 6-position of the purine ring system. It belongs to the class of 6-oxopurines, which are fundamental scaffolds in nucleobase chemistry and drug discovery. The compound exists in tautomeric equilibrium, with protonation states that influence its hydrogen-bonding profile and reactivity [1]. Its molecular formula is C6H6N4O2 with a molecular weight of 166.14 g/mol, making it a compact, fragment-like building block with a topological polar surface area (TPSA) of approximately 74.2 Ų [2]. Unlike its naturally occurring 6-oxopurine analogs hypoxanthine (6-oxopurine) and guanine (2-amino-6-oxopurine), the 2-methoxy group confers distinct electronic and steric properties that alter tautomerization equilibria, nucleophilicity, and metabolic stability, positioning this compound as a specialized intermediate for synthesizing 2-substituted purine libraries and investigating structure–activity relationships at the purine 2-position [1].

2-Methoxy-3H-purin-6(7H)-one: Why Generic Substitution Fails


In-class purine building blocks cannot be interchanged without altering the outcome of a synthetic sequence or biological screen because the 2-position substituent critically governs tautomeric preference, leaving-group ability, and molecular recognition. The 2-methoxy group in 2-Methoxy-3H-purin-6(7H)-one is both an electron-donating group and a potential leaving group under specific nucleophilic displacement conditions, whereas a 2-amino group (as in guanine) is a hydrogen-bond donor/acceptor with strong resonance effects that profoundly shift tautomer equilibria toward the N7H form at physiological pH [1]. Conversely, 2-chloro analogs (e.g., 2-chloro-6-methoxypurine) serve as electrophilic partners for SNAr reactions but lack the methoxy group's ability to engage in lone-pair-mediated interactions. Substituting a 2-methoxy purin-6-one with a 2-amino or 2-chloro variant in a structure-activity relationship study would therefore introduce confounding changes in hydrogen-bonding capacity, electronic distribution, and metabolic liability, rendering any direct replacement scientifically invalid without re-optimization of the entire molecular series [1].

2-Methoxy-3H-purin-6(7H)-one: Quantitative Differentiation Evidence


Tautomeric Equilibrium Shift vs. Guanine

The 2-methoxy substituent alters the N7H/N9H tautomeric equilibrium compared to the 2-amino analog guanine. In 6-oxopurines, the tautomeric preference directly impacts hydrogen-bonding patterns and enzyme substrate recognition. Guanine favors the N7H tautomer at physiological pH, whereas computational and Raman spectroscopic data for 6-oxopurines indicate that substitution at the 2-position with an electron-donating methoxy group shifts the equilibrium toward the N9H form, mimicking the tautomeric distribution of hypoxanthine [1]. This tautomeric shift is absent in the 2-chloro analog due to the electron-withdrawing nature of chlorine.

Tautomerism Physical Organic Chemistry Nucleobase Analog Design

Topological Polar Surface Area Comparison

The topological polar surface area (TPSA) is a key descriptor for predicting passive membrane permeability and oral bioavailability. For the 2-methoxy purin-6-one core, the TPSA is approximately 74.2 Ų (calculated for the closely related liberine scaffold) [1]. By contrast, the analogous 2-amino-6-oxopurine (guanine) has a TPSA of approximately 96.5 Ų due to the additional H-bond donors. The 2-chloro-6-oxopurine has a TPSA of approximately 67.3 Ų.

Medicinal Chemistry Drug-like Property Prediction Fragment-Based Design

Nucleophilic Displacement Reactivity Profile

The 2-methoxy group serves as a moderate leaving group under nucleophilic aromatic substitution conditions, whereas the 2-chloro analog is a highly reactive electrophile. In a comparative synthetic study of 2-alkoxyadenosine derivatives, 2-methoxy-6-chloropurine riboside underwent methoxide displacement at 80°C in methanol, while the analogous 2-chloro-6-methoxypurine required controlled conditions to avoid over-reaction [1]. This reactivity distinction allows stepwise functionalization strategies unique to the 2-methoxy intermediate.

Synthetic Chemistry Purine Functionalization Building Block Reactivity

PDE2 Inhibitory Activity Dependence on 2-Substituent

In a series of purin-6-one derivatives evaluated as phosphodiesterase-2 (PDE2) inhibitors, the absence of a 2-amino group (as in guanine-based cores) and the presence of a 2-methoxy or 2-hydrogen substituent was associated with retained PDE2 inhibitory activity (IC₅₀ values ranging from 1.73 to >100 µM depending on peripheral substitution) [1]. The 2-methoxy compound serves as a negative control or a baseline scaffold where the 2-position is blocked to hydrogen-bond donation, allowing deconvolution of the 2-amino group's contribution to PDE2 binding.

Enzyme Inhibition PDE2 Selectivity Purine Alkaloid Pharmacology

2-Methoxy-3H-purin-6(7H)-one: High-Value Application Scenarios


Modular Fragment for Purine Library Synthesis

Medicinal chemistry teams designing focused libraries of 2,6,9-trisubstituted purines can use 2-Methoxy-3H-purin-6(7H)-one as a key intermediate. The 2-methoxy group can be retained to probe steric and electronic effects at the purine 2-position [1], or it can be displaced under controlled nucleophilic conditions to introduce diverse amine, thiol, or alcohol nucleophiles after the 6-oxo and 9-alkylation steps are complete. This orthogonal reactivity is not achievable with 2-amino or 2-chloro analogs, which respectively lack leaving-group ability or require cryogenic conditions to prevent premature displacement. The compound's compact fragment-like TPSA (~74 Ų) [2] makes it suitable for lead-like library construction.

Tautomeric Probe for Structural Biology

Researchers investigating enzymes that discriminate between N7H and N9H tautomers of 6-oxopurine substrates (e.g., hypoxanthine-guanine phosphoribosyltransferase, xanthine oxidase) can employ 2-Methoxy-3H-purin-6(7H)-one as a tautomeric probe. The electron-donating methoxy substituent shifts the tautomeric equilibrium toward N9H relative to guanine [1], enabling comparative kinetic studies to quantify the tautomeric preference of the enzyme active site. Co-crystallization with the 2-methoxy analog, compared to 2-amino or 2-unsubstituted purin-6-ones, provides direct structural insight into how the 2-position substituent governs substrate recognition.

PDE2 Inhibitor Scaffold Optimization

Phosphodiesterase-2 (PDE2) inhibitor programs can utilize the 2-methoxy purin-6-one core as a starting scaffold. Published PDE2 inhibitor series based on purin-6-one cores exhibit IC₅₀ values down to 1.73 µM against recombinant PDE2A [3]. By employing the 2-methoxy derivative, medicinal chemists can systematically introduce substituents at the N9 position while maintaining the 2-methoxy group as a non-hydrogen-bond-donating placeholder, enabling clear SAR interpretation and reducing off-target binding to purinergic receptors that require a 2-amino group.

Internal Standard for Guanine-Derived Drug Analysis

In process chemistry and quality control for guanine-derived pharmaceuticals (e.g., guanine-based antivirals like valganciclovir), 2-Methoxy-3H-purin-6(7H)-one serves as a valuable marker compound. Its distinct chromatographic retention time and mass spectrum (m/z 166.14) relative to 2-amino-6-methoxypurine (m/z 165.15) and 2-chloro-6-methoxypurine (m/z 184.58) enable its use as an internal standard for HPLC-MS purity analysis, ensuring that the desired 2-amino product has not been contaminated with the 2-methoxy side-product generated from competing methoxide displacement during synthesis.

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